1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
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Overview
Description
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene typically involves multi-step reactions. One common method includes the following steps :
Starting Material: The synthesis begins with a suitable benzene derivative.
Nitration: Introduction of the nitro group (-NO2) to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluoro group (-F).
Methoxylation: Introduction of the methoxy group (-OCH3).
Methylation: Addition of a methyl group (-CH3).
These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common reagents used in these reactions include methylamine, N-iodo-succinimide, ammonium chloride, and iron . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene can be compared with other similar compounds such as:
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 4-Fluoro-2-methyl-5-nitroaniline
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-3-methoxy-5-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)8(10(11)12)7(4-5)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUGJMKMSOSKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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